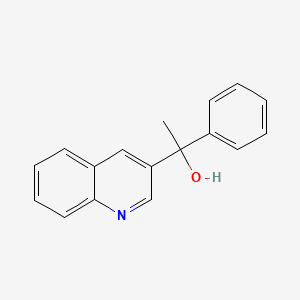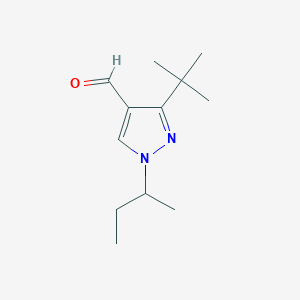
1-(sec-Butyl)-3-(tert-butyl)-1H-pyrazole-4-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(sec-Butyl)-3-(tert-butyl)-1H-pyrazole-4-carbaldehyde is an organic compound characterized by the presence of both sec-butyl and tert-butyl groups attached to a pyrazole ring, with an aldehyde functional group at the 4-position
準備方法
The synthesis of 1-(sec-Butyl)-3-(tert-butyl)-1H-pyrazole-4-carbaldehyde typically involves multi-step organic reactions. One common synthetic route includes the formation of the pyrazole ring followed by the introduction of the sec-butyl and tert-butyl groups. The aldehyde group is then introduced at the 4-position through formylation reactions. Industrial production methods may utilize flow microreactor systems to enhance efficiency and sustainability .
化学反応の分析
1-(sec-Butyl)-3-(tert-butyl)-1H-pyrazole-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride.
科学的研究の応用
This compound has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: Its derivatives are studied for potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and as a catalyst in various chemical processes
作用機序
The mechanism of action of 1-(sec-Butyl)-3-(tert-butyl)-1H-pyrazole-4-carbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The sec-butyl and tert-butyl groups contribute to the compound’s steric properties, influencing its reactivity and interactions with other molecules .
類似化合物との比較
Similar compounds include other pyrazole derivatives with different substituents. For example:
1-(sec-Butyl)-3-(methyl)-1H-pyrazole-4-carbaldehyde: This compound has a methyl group instead of a tert-butyl group, resulting in different steric and electronic properties.
1-(tert-Butyl)-3-(ethyl)-1H-pyrazole-4-carbaldehyde: The presence of an ethyl group instead of a sec-butyl group affects its reactivity and potential applications. The uniqueness of 1-(sec-Butyl)-3-(tert-butyl)-1H-pyrazole-4-carbaldehyde lies in the combination of its substituents, which provide a balance of steric hindrance and electronic effects, making it a versatile compound for various applications.
特性
分子式 |
C12H20N2O |
|---|---|
分子量 |
208.30 g/mol |
IUPAC名 |
1-butan-2-yl-3-tert-butylpyrazole-4-carbaldehyde |
InChI |
InChI=1S/C12H20N2O/c1-6-9(2)14-7-10(8-15)11(13-14)12(3,4)5/h7-9H,6H2,1-5H3 |
InChIキー |
VNLJRGALKZYSIL-UHFFFAOYSA-N |
正規SMILES |
CCC(C)N1C=C(C(=N1)C(C)(C)C)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


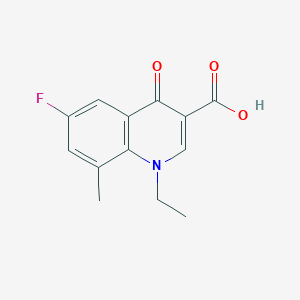
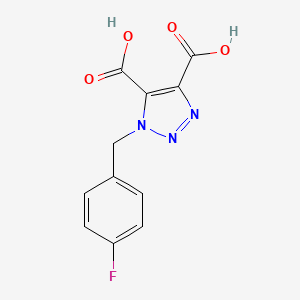

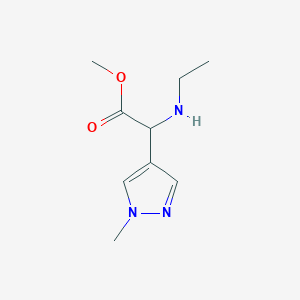
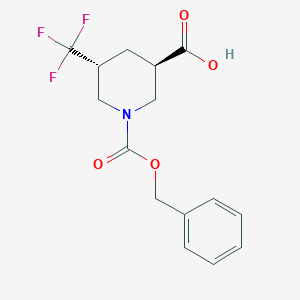
![5-Chloro-3,7-dimethylbenzo[d]oxazol-2(3H)-one](/img/structure/B15059166.png)
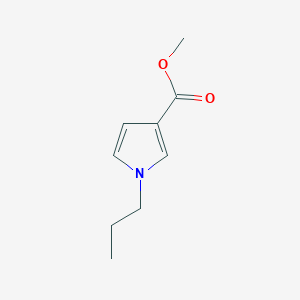
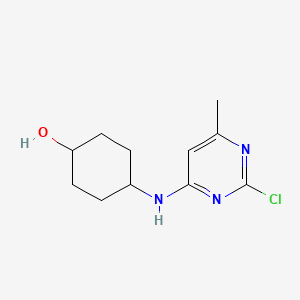
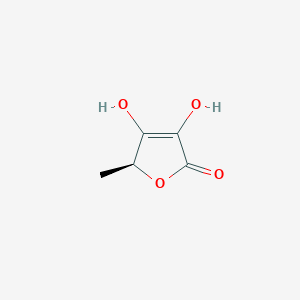

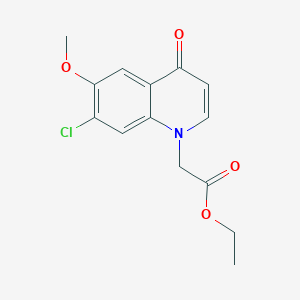

![2-amino-1-[(2S)-2-[[benzyl(methyl)amino]methyl]piperidin-1-yl]-3-methylbutan-1-one](/img/structure/B15059220.png)
